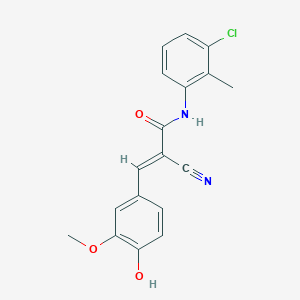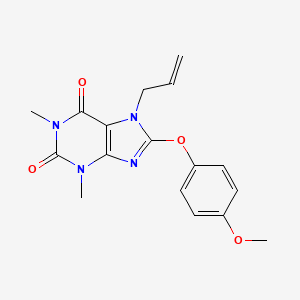
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as PTN, is a chemical compound that belongs to the class of thioacetamide derivatives. PTN has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood. However, it has been suggested that 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation and pain. 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to have low toxicity in animal models, making it a potentially useful tool for studying the effects of inflammation and oxidative stress in vitro and in vivo. However, 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has some limitations for lab experiments. Its solubility in water is limited, which may make it difficult to use in certain assays. In addition, the exact mechanism of action of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential avenue of research is to further elucidate the mechanism of action of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, particularly its effects on COX-2 and NF-κB. Another potential area of research is to investigate the potential use of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to determine the efficacy and safety of 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in animal models of inflammation and cancer, as well as in human clinical trials. Finally, the development of new synthesis methods for 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide may lead to improved yields and increased availability for research purposes.
Métodos De Síntesis
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthioacetophenone. This intermediate is then reacted with tetralin in the presence of sodium ethoxide to yield 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. The overall yield of this synthesis method is approximately 35%.
Aplicaciones Científicas De Investigación
2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential applications in pharmacology and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to have anticancer activity, particularly against breast cancer cells. In addition, 2-(phenylthio)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
2-phenylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-3,6,8-10,12H,4-5,7,11,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHHHSIHUOFSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)






![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)